(Z)-methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
Description
This compound is a structurally complex heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidine core, a thioxothiazolidinone ring, and a furan-substituted methyl group. The ester group (methyl acetate) enhances solubility in organic solvents, while the thioxo and oxo groups contribute to hydrogen-bonding interactions, critical for molecular recognition .
Properties
IUPAC Name |
methyl 2-[1-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O6S2/c1-34-19(30)12-16-21(31)25-7-9-27(16)20-15(22(32)28-8-3-2-6-18(28)26-20)11-17-23(33)29(24(36)37-17)13-14-5-4-10-35-14/h2-6,8,10-11,16H,7,9,12-13H2,1H3,(H,25,31)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAGXJGNZOOYTR-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1C(=O)NCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 2-(1-(3-((3-(furan-2-ylmethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a compound of significant interest due to its diverse biological activities. This article reviews the available research on its biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities.
The compound has the following chemical characteristics:
- Molecular Formula : C24H19N3O5S
- Molecular Weight : 465.54 g/mol
- CAS Number : 372975-72-9
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have shown that derivatives of thiazolidinones, including those similar to our compound, exhibit notable antimicrobial properties. For instance, a study by Da Silva et al. evaluated various thiazolidinone derivatives and found that certain modifications enhanced their efficacy against bacterial strains . The presence of the furan moiety in the structure is believed to contribute to its antimicrobial activity.
Anticancer Activity
Thiazolidinone derivatives are recognized for their potential as anticancer agents. A review highlighted that compounds containing the thiazolidinone scaffold demonstrated significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Summary of Anticancer Studies on Thiazolidinone Derivatives
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Thiazolidinones have shown promise as inhibitors of α-amylase and urease, which are important targets in diabetes management and gastrointestinal health respectively. Compounds similar to (Z)-methyl 2-(1-(3-(...) have been tested for their ability to inhibit these enzymes effectively .
Case Studies
Several case studies illustrate the biological activity of thiazolidinone derivatives:
- Study on Antimicrobial Efficacy : A series of thiazolidinones were synthesized and tested against multiple bacterial strains. The results indicated that compounds with a furan substituent exhibited enhanced antibacterial activity compared to those without.
- Anticancer Research : In a comparative study involving various thiazolidinone derivatives, it was found that modifications at the nitrogen atom significantly affected cytotoxicity against cancer cells. The most potent derivative had an IC50 value lower than 10 µM against breast cancer cells.
- Enzyme Inhibition Analysis : A recent study focused on the enzyme inhibitory properties of thiazolidinones showed that certain derivatives could inhibit α-amylase with IC50 values ranging from 20 to 30 µM, suggesting potential applications in managing postprandial blood glucose levels.
Comparison with Similar Compounds
Research Findings and Implications
- Drug Development : The methyl acetate group offers a handle for prodrug modification, a strategy absent in Compound 2d but critical for improving bioavailability.
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Thioxothiazolidinone core | CS₂, KOH, DMF, 70°C, 6h | 65–70 | |
| 2 | Pyrido[1,2-a]pyrimidinone | Knoevenagel, piperidine, EtOH | 50–55 | |
| 3 | Final coupling | EDCI/HOBt, DCM, rt, 12h | 40–45 |
Q. Table 2. Recommended Analytical Parameters
| Technique | Parameters | Critical Observations |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeOH gradient | Retention time: 8.2 min |
| HRMS | ESI+, m/z calc. 589.12 (M+H⁺) | Observed: 589.15 ± 0.02 |
| X-ray | Mo-Kα radiation, 100 K | CCDC deposition recommended |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
